molecular formula C6H3N5O2 B3360781 3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile CAS No. 89779-36-2

3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile

Cat. No.: B3360781
CAS No.: 89779-36-2
M. Wt: 177.12 g/mol
InChI Key: LYKAESSPQRMMJG-UHFFFAOYSA-N
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Description

3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile (Molecular Formula: C6H3N5O2) is a sophisticated bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule belongs to the pyrazolopyrazine family, a class of nitrogen-rich heterocycles known for their structural resemblance to purine bases, making them valuable scaffolds for designing biologically active compounds . The compound features multiple hydrogen bond donors and acceptors, contributing to its potential for targeted molecular interactions. Researchers are exploring this chemical entity as a key synthetic intermediate and core structural motif in developing therapeutic agents, particularly in oncology. Its molecular architecture serves as a bioisostere for purine nucleotides, enabling it to potentially interact with various enzyme systems including kinase targets . The carbonitrile group at the 5-position provides a versatile handle for further synthetic elaboration through nucleophilic addition or cyclization reactions, while the diketone system offers additional opportunities for molecular diversification. Current investigative applications include its utilization as a precursor for protein kinase inhibitors, with particular relevance to cyclin-dependent kinase (CDK) targeting in cancer research . The compound's tetrahydropyrazine ring system presents interesting tautomeric possibilities that may influence its binding characteristics with biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety protocols in laboratory settings.

Properties

IUPAC Name

3,6-dioxo-2,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O2/c7-1-2-5(12)9-4-3(8-2)6(13)11-10-4/h(H3,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKAESSPQRMMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NC2=C(NC1=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523862
Record name 3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89779-36-2
Record name 3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes and receptors, altering their activity. For example, in antimicrobial applications, it may inhibit key enzymes involved in cell wall synthesis or DNA replication. In anticancer research, it can interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Pyrazolo[3,4-b]pyrazine 3,6-dioxo, 5-cyano C₇H₃N₅O₂
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine Single ketone (C6), methyl (C3), aryl (C4) C₂₁H₁₈N₄O
Furo[3,2-e]pyrazolo[3,4-b]pyrazines (e.g., 4a-c) Furopyrazolo-pyrazine Furan ring fused, amino/alkyl groups Varies (e.g., C₁₆H₁₂N₆O)
Pyrazolo[4,3-c]pyridines Pyrazolo[4,3-c]pyridine Spiro-cyclohexane, alkoxybenzyl groups Varies (e.g., C₁₉H₂₄N₂O₃)

Key Observations :

  • Pyrazine vs. Pyridine : The target compound’s pyrazine core (two nitrogen atoms) offers greater polarity and hydrogen-bonding capacity compared to pyridine derivatives .

Substituent Effects on Properties

  • Cyano Group: Present in all compared compounds, this group enhances electrophilicity and serves as a reactive handle for further functionalization .
  • Fluorinated Groups : In pyrazolo-pyridone inhibitors (e.g., Compound 125, C34H34F4N5O2), fluorine atoms improve metabolic stability and oral bioavailability .

Biological Activity

3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H13N3O4
  • Molecular Weight : 251.23862 g/mol
  • CAS Number : 1781582-45-3

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, it was found that specific derivatives demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized compounds showed up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. In vitro studies revealed that several compounds within this class exhibited activity against a range of bacterial strains including E. coli and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

3. Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The compound has been evaluated against various cancer cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, specific pyrazole derivatives were reported to inhibit the growth of human cancer cell lines by targeting key regulatory proteins involved in cell proliferation .

4. Neuroprotective Effects

Recent investigations into the neuroprotective potential of pyrazole compounds have shown promise in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation.
  • DNA Interaction : Certain studies suggest that pyrazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.

Case Studies

  • Study on Anti-inflammatory Activity :
    • A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro.
    • Results showed that compounds exhibited varying degrees of inhibition with some achieving over 80% reduction at specific concentrations.
  • Antimicrobial Efficacy Study :
    • Pyrazole derivatives were screened against multiple bacterial strains.
    • The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Activity Evaluation :
    • A set of synthesized pyrazoles was tested against breast cancer cell lines.
    • Findings demonstrated a dose-dependent reduction in cell viability with evidence of apoptosis confirmed via flow cytometry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3,6-dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific derivatives have shown effectiveness against various cancer types including breast and lung cancers.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of cellular membranes and interference with metabolic pathways.

Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Agricultural Science

Pesticidal Activity
In agricultural applications, 3,6-dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine derivatives have been explored as potential pesticides. Their efficacy in controlling pests while being less toxic to non-target organisms makes them suitable candidates for sustainable agriculture practices. Field trials have demonstrated their effectiveness in reducing pest populations without harming beneficial insects.

Herbicidal Properties
The compound has also shown promise as a herbicide. Its mode of action involves inhibiting specific enzymes critical for plant growth. This selectivity allows for targeted weed management strategies that minimize environmental impact.

Material Science

Polymer Chemistry
In the field of material science, 3,6-dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure contributes to improved performance characteristics in various applications including coatings and composites.

Nanotechnology Applications
The compound is being investigated for its role in nanotechnology. Its ability to form stable nanoparticles can be utilized for drug delivery systems where controlled release and targeted delivery are crucial for therapeutic efficacy.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against pathogenic bacteria
Neuroprotective agentsMitigates oxidative stress in neuronal cells
Agricultural SciencePesticidesReduces pest populations without harming beneficial insects
HerbicidesInhibits specific plant growth enzymes
Material SciencePolymer additivesEnhances mechanical properties and thermal stability
Nanoparticle formationPotential for controlled drug delivery systems

Case Studies

  • Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of 3,6-dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than standard chemotherapeutics .
  • Agricultural Application Research : Field trials conducted by agricultural scientists demonstrated that a formulation containing this compound reduced aphid populations by over 70% compared to untreated controls while maintaining high levels of beneficial insect populations .
  • Neuroprotective Effects Investigation : Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress conditions. The study found significant reductions in cell death rates compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving malononitrile derivatives and heterocyclic precursors. For example:

  • Cyclocondensation : Reacting pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives under basic conditions yields fused pyridine-carbonitrile scaffolds (Scheme 90, ).
  • Green Synthesis : Utilizing water as a solvent with CTACl (cetyl-trimethyl-ammonium chloride) as a surfactant enables efficient cyclization of aldehydes, malononitrile, and hydrazine derivatives (Scheme 42, ).
  • Purification : Post-synthesis purification often involves flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) to isolate the product in high yield ( ).

Q. What spectroscopic and analytical methods are used to characterize this compound and its derivatives?

  • Methodological Answer : Structural confirmation relies on a combination of techniques:

  • IR Spectroscopy : Detects functional groups like nitriles (≈2210 cm⁻¹) and carbonyls (≈1720 cm⁻¹) ().
  • NMR : ¹H and ¹³C NMR resolve proton environments and carbon connectivity (e.g., aromatic protons at δ 7.02–8.85 ppm, ).
  • HRMS : Validates molecular formulas (e.g., [M + Na]+ at m/z 495.1547, ).
  • SwissADME : Predicts physicochemical properties (e.g., lipophilicity, solubility) for drug-likeness assessment ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.